

Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide

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Compound of Interest

Compound Name: N-Acetylpyrrole

Cat. No.: B15496583

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Acetylpyrrole** (also known as 1-acetylpyrrole), a key heterocyclic molecule relevant in various fields of chemical research, including medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-Acetylpyrrole**.

Table 1: ^1H NMR Spectroscopic Data for N-Acetylpyrrole

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.3	Triplet	α -Protons (H2, H5) of the pyrrole ring
~6.2	Triplet	β -Protons (H3, H4) of the pyrrole ring
~2.4	Singlet	Methyl protons of the acetyl group

Table 2: ^{13}C NMR Spectroscopic Data for N-Acetylpyrrole

Chemical Shift (δ) ppm	Assignment
~168.0	Carbonyl carbon of the acetyl group
~120.9	α -Carbons (C2, C5) of the pyrrole ring
~111.9	β -Carbons (C3, C4) of the pyrrole ring
~24.0	Methyl carbon of the acetyl group

Table 3: Key FT-IR Absorption Bands for N-Acetylpyrrole

Wavenumber (cm^{-1})	Description of Vibration
~1710	C=O stretching (strong)
~1540	C=C stretching (aromatic ring)
~1480	C-H bending (methyl group)
~1370	C-N stretching
~740	C-H out-of-plane bending (pyrrole ring)

Table 4: Major Mass Spectrometry Fragments for N-Acetylpyrrole

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
109	100	$[\text{M}]^+$ (Molecular Ion)
67	~80	$[\text{M} - \text{CH}_2\text{CO}]^+$
43	~70	$[\text{CH}_3\text{CO}]^+$
39	~40	$[\text{C}_3\text{H}_3]^+$

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **N-Acetylpyrrole** in a deuterated solvent, typically chloroform-d (CDCl_3), is prepared. The ^1H and ^{13}C NMR spectra are recorded on a spectrometer, such as a Bruker WP-80 or equivalent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

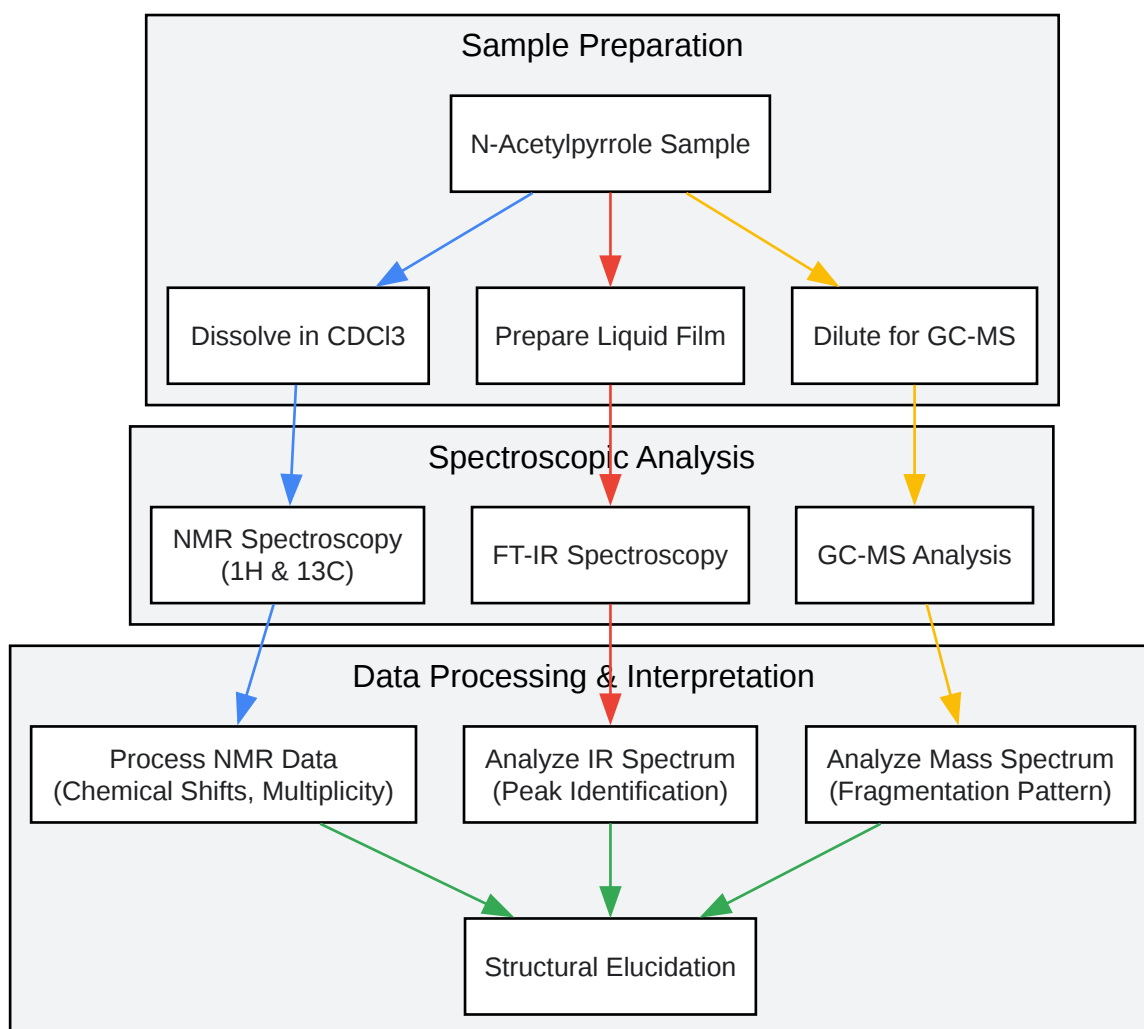
The FT-IR spectrum of neat **N-Acetylpyrrole** (as a liquid film) is obtained. A small drop of the sample is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over the standard mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$).

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam, and the resulting fragments are analyzed.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **N-Acetylpyrrole**.



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Caption: Workflow of Spectroscopic Analysis.

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